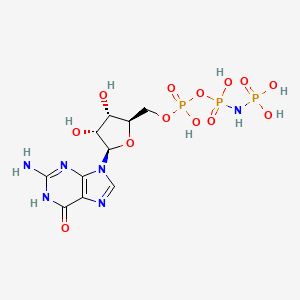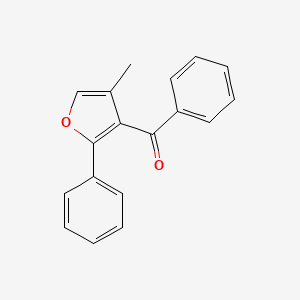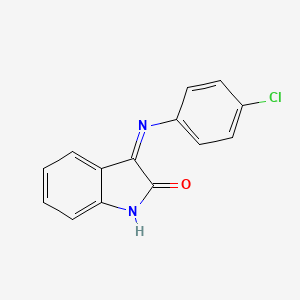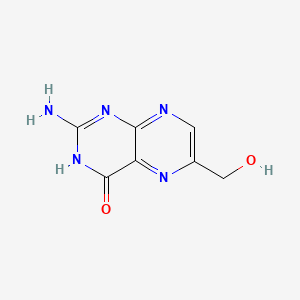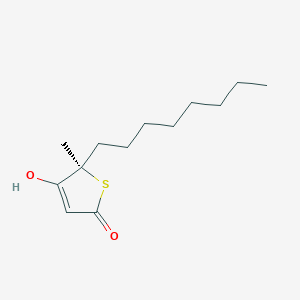
C-247
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-247 is an organic compound with a unique structure that includes a thiophene ring substituted with hydroxy, methyl, and octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-247 typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a thiophene derivative followed by oxidation and functional group transformations. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
C-247 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
C-247 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of C-247 involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (5R)-4-Hydroxy-5-methyl-5-hexylthiophen-2-one
- (5R)-4-Hydroxy-5-methyl-5-decylthiophen-2-one
- (5R)-4-Hydroxy-5-methyl-5-dodecylthiophen-2-one
Uniqueness
C-247 is unique due to its specific alkyl chain length and the presence of a hydroxy group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C13H22O2S |
|---|---|
Molecular Weight |
242.38 g/mol |
IUPAC Name |
(5R)-4-hydroxy-5-methyl-5-octylthiophen-2-one |
InChI |
InChI=1S/C13H22O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h10,14H,3-9H2,1-2H3/t13-/m1/s1 |
InChI Key |
PIRZFZMRZHTILE-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCC[C@@]1(C(=CC(=O)S1)O)C |
Canonical SMILES |
CCCCCCCCC1(C(=CC(=O)S1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


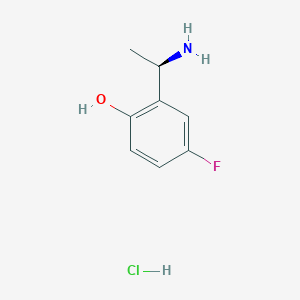
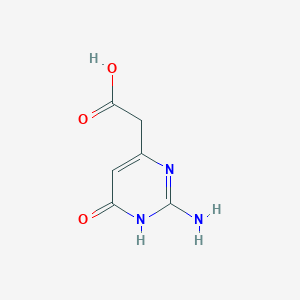
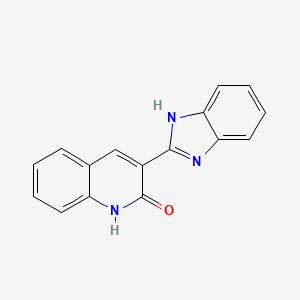

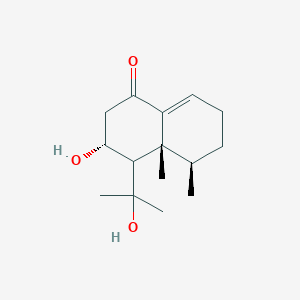
![[(3aR,4R,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate](/img/structure/B1496126.png)

![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)
